Torin 2

概要

説明

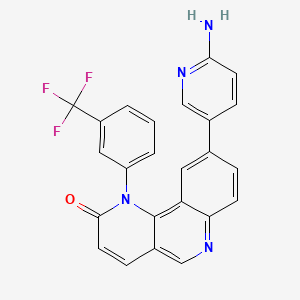

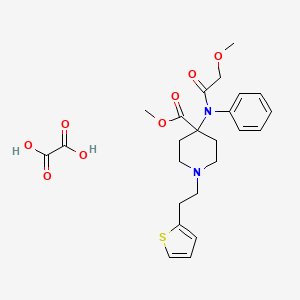

Torin 2 is a potent and selective ATP-competitive mTOR inhibitor with superior pharmacokinetics . It is a member of the class of pyridoquinolines that is benzo [h] [1,6]naphthyridin-2-one carrying additional 3- (trifluoromethyl)phenyl and 6-aminopyridin-3-yl substituents at positions 1 and 9 respectively . It exhibits anticancer properties and has a role as a mTOR inhibitor and an antineoplastic agent .

Synthesis Analysis

Torin 2 is a second-generation ATP competitive mTOR kinase inhibitor with a better pharmacokinetic profile . In a study, eight new Torin 2 analogs were designed and synthesized through multistep synthesis .Molecular Structure Analysis

The molecular formula of Torin 2 is C24H15F3N4O . The InChI string and the canonical SMILES string provide a detailed description of the molecule’s structure .Chemical Reactions Analysis

A series of in vitro kinase activity assays indicate that Torin 2 inhibits mTORC1 with an IC 50 of 2.1 nM . Cellular activity assays demonstrate that Torin 2 inhibits cellular mTOR activity with an EC 50 of 0.25 nM . Torin 2 treatment of cells attenuates phosphorylation of mTOR downstream targets .Physical And Chemical Properties Analysis

Torin 2 has a molecular weight of 432.4 g/mol . It is supplied as a lyophilized powder and is soluble in DMSO at 8mg/ml .科学的研究の応用

Inhibition of mTOR, ATM, and ATR

Torin 2 is a second-generation ATP-competitive inhibitor that is potent and selective for mTOR . It has a superior pharmacokinetic profile to previous inhibitors . Torin 2 inhibits mTORC1-dependent T389 phosphorylation on S6K (RPS6KB1) with an EC 50 of 250 pmol/L with approximately 800-fold selectivity for cellular mTOR versus phosphoinositide 3-kinase (PI3K) .

Sensitization to Irradiation

Torin 2 also exhibits potent biochemical and cellular activity against phosphatidylinositol-3 kinase–like kinase (PIKK) family kinases including ATM (EC 50, 28 nmol/L), ATR (EC 50, 35 nmol/L), and DNA-PK (EC 50, 118 nmol/L; PRKDC), the inhibition of which sensitizes cells to Irradiation .

Prolonged Block in Negative Feedback

Similar to the earlier generation compound Torin1 and in contrast to other reported mTOR inhibitors, Torin 2 inhibits mTOR kinase and mTORC1 signaling activities in a sustained manner suggestive of a slow dissociation from the kinase .

Inhibition of Cell Proliferation

Investigators demonstrate that Torin 2 treatment of cells attenuates phosphorylation of mTOR downstream targets, inhibits cell proliferation of several cancer cell types .

Induction of Apoptosis and Autophagy

Torin 2 induces apoptosis and autophagy in several cancer cell types .

Neuroprotective Mechanisms

In a study, transcriptomic changes in D. melanogaster heads induced with lifetime diets containing Torin-2 were evaluated and possible neuroprotective mechanisms of Torin-2 were suggested .

Effect on Lifespan

Torin-2, taken at the lowest concentration being tested (0.5 μM per 1 L of nutrient paste), had a slight positive effect on the lifespan of D. melanogaster males (+4% on the average) and no positive effect on females .

Alteration of Cellular Pathways

Among the cellular pathways mostly altered by Torin-2 at the gene expression level, immune response, protein folding (heat shock proteins), histone modification, actin cytoskeleton organization, phototransduction and sexual behavior were identified .

作用機序

Target of Action

Torin 2 is a potent and selective ATP-competitive inhibitor of mTOR . mTOR (mammalian target of rapamycin) is a highly conserved serine/threonine protein kinase that serves as a central regulator of cell growth, survival, and autophagy . Torin 2 inhibits mTORC1 with an IC50 of 2.1 nM . In addition to mTOR, Torin 2 also inhibits the phosphatidylinositol-3 kinase–like kinase (PIKK) family members ATM (EC50 = 25 nM), ATR (EC50 = 35 nM), and DNA-PK (IC50 = 118 nM) .

Mode of Action

Torin 2 interacts with its targets by competitively binding to the ATP-binding site of these kinases . This interaction inhibits the activity of mTORC1, mTORC2, and PIKK family members, leading to a decrease in the phosphorylation of mTOR downstream targets .

Biochemical Pathways

The primary biochemical pathway affected by Torin 2 is the PI3K/Akt/mTOR signaling pathway . This pathway senses growth factor and nutrient signals and controls fundamental cellular processes such as cell growth, autophagy, translation, and metabolism . Inhibition of mTOR by Torin 2 leads to attenuation of this pathway, affecting the regulation of these processes .

Result of Action

The molecular and cellular effects of Torin 2’s action include the attenuation of phosphorylation of mTOR downstream targets, inhibition of cell proliferation of several cancer cell types, and induction of apoptosis and autophagy . These effects result in the suppression of tumor cell migration, proliferation, and S-phase entry .

Action Environment

Environmental factors such as nutrient availability can influence the action of Torin 2. For instance, nutrient or serum deprivation inhibits mTOR and stimulates protein breakdown by inducing autophagy . Therefore, the efficacy and stability of Torin 2 could potentially be influenced by the nutrient status of the cellular environment.

Safety and Hazards

将来の方向性

Torin 2 has shown potential in cancer research, inhibiting proliferation of lung, breast, colorectal, and cervical cancer cell lines . It has also been suggested that including Torin 2 as a substitute for Rapamycin in the RIST protocol may represent a valid option to be evaluated in prospective clinical trials for relapsed or treatment-refractory high-risk neuroblastoma .

特性

IUPAC Name |

9-(6-aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15F3N4O/c25-24(26,27)17-2-1-3-18(11-17)31-22(32)9-6-16-13-29-20-7-4-14(10-19(20)23(16)31)15-5-8-21(28)30-12-15/h1-13H,(H2,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXXEUUYCAYESJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=O)C=CC3=CN=C4C=CC(=CC4=C32)C5=CN=C(C=C5)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679917 | |

| Record name | 9-(6-Aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Torin 2 | |

CAS RN |

1223001-51-1 | |

| Record name | 9-(6-Aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[4-[6-hydroxy-1-methyl-2-(4-propan-2-ylphenyl)-3,4-dihydroisoquinolin-1-yl]phenyl]prop-2-enoic acid](/img/structure/B611350.png)

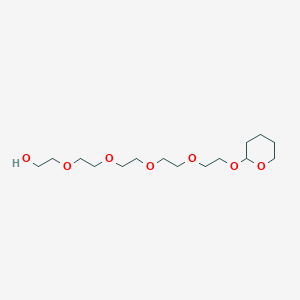

![2-[2-[2-[2-[2-[2-[2-(Oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B611359.png)